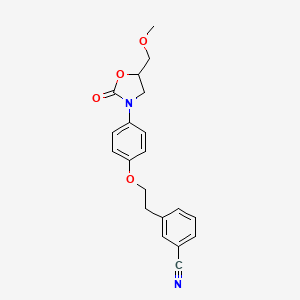

3-(2-(4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)ethyl)benzonitrile

Description

Properties

CAS No. |

79038-97-4 |

|---|---|

Molecular Formula |

C20H20N2O4 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

3-[2-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]ethyl]benzonitrile |

InChI |

InChI=1S/C20H20N2O4/c1-24-14-19-13-22(20(23)26-19)17-5-7-18(8-6-17)25-10-9-15-3-2-4-16(11-15)12-21/h2-8,11,19H,9-10,13-14H2,1H3 |

InChI Key |

XPIZFMWARFTBJF-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC3=CC(=CC=C3)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the oxazolidinone core with the methoxymethyl substituent.

- Attachment of the phenyl-ethyl linker.

- Introduction of the benzonitrile group via ether linkage.

The key challenges include maintaining stereochemical integrity, achieving high purity, and avoiding hazardous reagents.

Stepwise Preparation Process

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of Oxazolidinone Intermediate | Starting from amino alcohols, cyclization with phosgene or equivalents | Formation of 2-oxo-3-oxazolidinyl ring with methoxymethyl substitution |

| 2 | Activation of Alcohol Group | Conversion of hydroxymethyl group to a leaving group (e.g., mesylate) using methanesulfonyl chloride | Enables nucleophilic substitution |

| 3 | Nucleophilic Substitution with Phenoxyethyl Benzonitrile | Reaction with 3-(2-hydroxyethyl)benzonitrile or its derivatives under basic conditions | Formation of ether linkage between oxazolidinone and benzonitrile moiety |

| 4 | Amination and Acetylation (if applicable) | Treatment with amines or ammonia, followed by acetylation using acetyl chloride or acetic anhydride | Used in related oxazolidinone syntheses to introduce amine functionalities |

| 5 | Dealkylation (if protective groups used) | Acidic treatment with HCl or trifluoroacetic acid in solvents like dichloromethane or ethers | Removes alkyl protecting groups to yield final compound |

This sequence is adapted from related oxazolidinone syntheses, such as linezolid intermediates, which share structural similarities and synthetic challenges.

Detailed Reaction Conditions and Findings

Activation of Alcohol: Methanesulfonyl chloride is used to convert the hydroxymethyl group into a mesylate intermediate, facilitating nucleophilic displacement. This step requires careful temperature control (0–5 °C) to avoid side reactions.

Nucleophilic Substitution: The mesylate intermediate reacts with the phenoxyethyl benzonitrile derivative under basic conditions (e.g., potassium carbonate in DMF) to form the ether bond. This step proceeds with high yield and selectivity.

Amination and Acetylation: In related processes, amination is performed using ammonia or specific amines, followed by acetylation with acetyl chloride or acetic anhydride in solvents such as methylisobutylketone or toluene at 20–60 °C. These steps improve chemical purity and optical activity.

Dealkylation: Removal of alkyl groups (if present as protecting groups) is achieved by treatment with hydrogen chloride or trifluoroacetic acid in solvents like dichloromethane or tetrahydrofuran at ambient temperature. This step is crucial for obtaining the active oxazolidinone structure.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Methods | Improved Methods (Patent EP2163547A1) |

|---|---|---|

| Use of hazardous reagents | Sodium azide and palladium catalysts for azide reduction | Avoids sodium azide, uses safer amination routes |

| Environmental impact | High due to excess ammonia and large solvent volumes | Reduced solvent use, safer reagents, better yields |

| Yield and purity | Moderate yields, impurities from over-alkylation | High yields, high chemical and optical purity |

| Scalability | Difficult due to hazardous reagents and by-products | Industrially feasible, cost-effective, safer |

The improved methods emphasize safer, more environmentally friendly processes with better scalability and product quality.

Summary Table of Key Reagents and Solvents

| Step | Reagents | Solvents | Temperature Range | Purpose |

|---|---|---|---|---|

| Activation | Methanesulfonyl chloride | Dichloromethane, toluene | 0–5 °C | Convert alcohol to mesylate |

| Nucleophilic substitution | Potassium carbonate, phenoxyethyl benzonitrile | DMF, ethyl acetate | Room temp to 60 °C | Ether bond formation |

| Amination | Ammonia or specific amines | Methylisobutylketone, toluene | Room temp to 60 °C | Introduce amine group |

| Acetylation | Acetyl chloride, acetic anhydride | Methylisobutylketone, toluene | Room temp to 60 °C | Acetylate amine |

| Dealkylation | HCl, trifluoroacetic acid | Dichloromethane, THF, ethers | Room temp | Remove protecting groups |

Research Findings and Practical Considerations

The use of methanesulfonyl chloride for activation is preferred over other sulfonyl chlorides due to better reactivity and cleaner reaction profiles.

Avoiding sodium azide and palladium catalysts reduces explosion hazards and cost, making the process safer and more suitable for scale-up.

The choice of solvent significantly affects reaction rates and product purity; polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

The sequence of acetylation and dealkylation can be interchanged without significant loss of yield, providing flexibility in process design.

Crystallization is an effective purification method for intermediates, yielding high purity products suitable for further transformations.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that compounds with oxazolidine structures exhibit antimicrobial properties. The oxazolidine ring can enhance the interaction with bacterial ribosomes, making it a candidate for antibiotic development. Studies have shown that derivatives of oxazolidinones are effective against various Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to modulate neurotransmitter systems and reduce oxidative stress. Research has highlighted the role of certain metabolites in the kynurenine pathway, which is implicated in neurodegenerative diseases. Compounds similar to 3-(2-(4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)ethyl)benzonitrile may offer protective effects against neuronal damage by acting as antioxidants or NMDA receptor antagonists .

Cancer Research

1. Inhibition of Tumor Growth

In vitro studies have demonstrated that certain benzonitrile derivatives possess anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the methoxymethyl group may enhance the lipophilicity and cellular uptake of the compound, potentially leading to improved efficacy in targeting cancer cells .

2. Mechanism of Action

The proposed mechanisms for the anti-cancer effects include the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds that interact with the PI3K/Akt/mTOR pathway have been shown to exhibit significant anti-cancer activity by promoting apoptosis and inhibiting tumor growth .

Case Studies

1. Neuroprotection Against Oxidative Stress

A study investigating the neuroprotective properties of similar compounds found that they significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The research suggested that these compounds could mitigate neuronal loss associated with conditions such as Alzheimer's disease .

2. Antimicrobial Efficacy Against Resistant Strains

In another case study, derivatives of oxazolidinones were tested against multi-drug resistant bacterial strains. The results indicated a notable reduction in bacterial viability, demonstrating potential for therapeutic applications in treating resistant infections .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria including MRSA | Development of new antibiotics |

| Neuroprotection | Reduces oxidative stress and protects neurons | Potential treatment for neurodegenerative diseases |

| Cancer Research | Inhibits tumor growth and induces apoptosis | New anti-cancer therapies |

Mechanism of Action

The mechanism by which 3-(2-(4-(5-(Methoxymethyl)-2-oxooxazolidin-3-yl)phenoxy)ethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues

MD 780515 (Cimoxatone)

- Structure: 3-[[4-[5-(Methoxymethyl)-2-oxo-3-oxazolidinyl]phenoxy]methyl]benzonitrile

- Molecular Formula : C₁₉H₁₈N₂O₄

- Key Differences : Replaces the ethyl linker in the target compound with a methyl group.

- Pharmacology : Potent, reversible MAO-A inhibitor with antidepressant activity at doses lower than reference drugs (e.g., tricyclic antidepressants) .

- Toxicity : LD₅₀ (intraperitoneal, rat) = 3000 mg/kg .

4-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)(phenyl)methyl)benzonitrile

- Structure: Features a benzooxazolone core instead of oxazolidinone.

- Molecular Formula : C₂₃H₁₇N₃O₂

- Key Differences : Lacks the methoxymethyl group and uses a benzooxazolone ring, likely altering target selectivity .

ABT-239

- Structure : 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile

- Molecular Formula : C₂₃H₂₃N₃O

- Pharmacology : Histamine H₃ receptor antagonist with cognitive-enhancing and antipsychotic effects in preclinical models .

Pharmacological and Toxicity Profiles

Key Observations :

Linker Effects : The ethyl linker in the target compound may improve metabolic stability compared to the methyl linker in MD 780515, though this requires validation.

Oxazolidinone vs. Oxazolone: Oxazolidinone derivatives (e.g., target compound, MD 780515) are associated with MAO-A inhibition, whereas benzooxazolone derivatives lack such activity .

Toxicity : The target compound exhibits lower acute toxicity (LD₅₀ >1000 mg/kg) compared to MD 780515 (LD₅₀ = 3000 mg/kg, intraperitoneal) .

Biological Activity

3-(2-(4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)ethyl)benzonitrile, commonly referred to as Cimoxatone, is a compound of considerable interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- CAS Number : 79039-09-1

- Molecular Formula : C19H18N2O4

- Molecular Weight : 338.36 g/mol

Cimoxatone is believed to exert its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has shown promising activity against various bacterial strains, potentially inhibiting bacterial growth by interfering with protein synthesis.

- Antitumor Properties : Studies indicate that Cimoxatone may inhibit tumor cell proliferation and induce apoptosis in cancer cells through pathways involving DNA interaction and cell cycle regulation.

Antimicrobial Activity

Cimoxatone has demonstrated significant antimicrobial properties in vitro. A study evaluated its effectiveness against several strains of bacteria, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were determined using standard broth microdilution methods, showcasing the compound's potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Antitumor Activity

Research has highlighted Cimoxatone's potential in cancer therapy. In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that Cimoxatone effectively inhibited cell proliferation. The IC50 values obtained from MTS assays are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.75 |

| HCC827 | 5.13 |

| NCI-H358 | 4.01 |

These results suggest that Cimoxatone could serve as a lead compound for further development in the treatment of lung cancer.

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A related compound was evaluated for antimycobacterial properties against Mycobacterium tuberculosis. The study found that compounds with similar oxazolidinone structures exhibited significant activity against both drug-sensitive and resistant strains .

- Antitumor Efficacy in Cell Cultures : In a comparative study of various benzimidazole derivatives, compounds structurally related to Cimoxatone were tested for cytotoxicity against multiple cancer cell lines. The findings indicated that modifications to the oxazolidinone moiety could enhance antitumor efficacy while minimizing toxicity to normal cells .

- DNA Binding Studies : The binding affinity of Cimoxatone derivatives to DNA was assessed using fluorescence spectroscopy. Results indicated that these compounds preferentially bind to the minor groove of DNA, which is crucial for their antitumor activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(2-(4-(5-(methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)ethyl)benzonitrile, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving oxazolidinone ring formation followed by ether coupling. A key step is the electrophilic substitution of 3-oxo-propionitriles with phenylisothiocyanate under basic conditions to form thiazolidinone intermediates, as demonstrated in analogous oxazolidinone syntheses . Critical parameters include:

- Temperature control (e.g., reflux in toluene for cyclization steps).

- Use of Lewis acids (e.g., BF₃·OEt₂) to catalyze ring closure .

- Protecting group strategies for the methoxymethyl moiety to prevent undesired side reactions .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl stretches (C=O of oxazolidinone at ~1750 cm⁻¹) and nitrile groups (C≡N at ~2220 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxymethyl protons appear as a singlet at δ ~3.3–3.5 ppm; oxazolidinone ring protons show splitting patterns between δ 4.0–5.0 ppm .

- ¹³C NMR : The oxazolidinone carbonyl resonates at δ ~170–175 ppm, while the benzonitrile carbon appears at δ ~115–120 ppm .

- UV-Vis : π→π* transitions in the aromatic and nitrile groups (λmax ~250–300 nm) .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

- Methodological Answer :

- Hydrolysis : The oxazolidinone ring is sensitive to moisture, requiring anhydrous storage (e.g., desiccator with silica gel) .

- Photodegradation : Protect from light using amber glassware due to the conjugated benzonitrile system .

- Thermal Stability : Differential scanning calorimetry (DSC) should be performed to determine decomposition temperatures .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry to analyze frontier molecular orbitals (FMOs) and Fukui indices, identifying reactive sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., bacterial ribosomes for oxazolidinone antibiotics). Focus on hydrogen bonding between the oxazolidinone carbonyl and conserved residues (e.g., 23S rRNA A2451) .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields in oxazolidinone ring formation?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FT-IR or HPLC to track intermediate formation and identify side products (e.g., hydrolyzed oxazolidinone) .

- Parameter Optimization : Adjust Lewis acid concentration (e.g., AlMe₃) to balance ring closure efficiency vs. side reactions like nitrile hydrolysis .

- Isotopic Labeling : Introduce ¹³C labels at the oxazolidinone carbonyl to trace reaction pathways via NMR .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxymethyl group with ethoxymethyl or azidomethyl to evaluate steric/electronic effects on target binding .

- Pharmacophore Mapping : Overlay crystal structures of analogs to identify essential features (e.g., oxazolidinone ring and benzonitrile spatial orientation) .

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

- Exotherm Management : Use jacketed reactors to control temperature during exothermic steps (e.g., nitrile coupling) .

- Catalyst Recycling : Test immobilized Lewis acids (e.g., polymer-supported AlMe₃) to reduce metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.